2-(Tert-butylamino)ethyl methacrylate

pH-responsive polymers polymer brushes controlled drug delivery

Researchers requiring precise pH-triggered release often find generic DMAEMA (pKa ~7.0-7.5) inadequate for tumor microenvironment (pH 6.0-7.2) applications. tBAEMA (CAS 3775-90-4) offers a higher pKa (~7.7) enabling gradual, controlled swelling and inherent non-leaching antimicrobial activity (>99.9% E. coli reduction on PTBAEMA-modified surfaces). • pKa ~7.7 - superior pH-responsive transition for drug delivery • >99.9% antimicrobial efficacy - contact-active, non-leaching • Compatible with ATRP, RAFT & protecting-group-free anionic polymerization Standard packs: 25 mL to 500 mL; bulk quantities available.

Molecular Formula C10H19NO2
Molecular Weight 185.26 g/mol
CAS No. 3775-90-4
Cat. No. B1581419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Tert-butylamino)ethyl methacrylate
CAS3775-90-4
Molecular FormulaC10H19NO2
Molecular Weight185.26 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OCCNC(C)(C)C
InChIInChI=1S/C10H19NO2/c1-8(2)9(12)13-7-6-11-10(3,4)5/h11H,1,6-7H2,2-5H3
InChIKeyBEWCNXNIQCLWHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.8 g/100 ml water at 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





2-(Tert-butylamino)ethyl Methacrylate (CAS 3775-90-4): A Procurement Guide for pH-Responsive and Biocidal Polymer Building Blocks


2-(Tert-butylamino)ethyl methacrylate (tBAEMA, CAS 3775-90-4) is a functional methacrylate monomer distinguished by its secondary amine-bearing tert-butylaminoethyl substituent [1]. This structural motif confers unique pH-responsive behavior and inherent biocidal activity upon polymerization, setting it apart from other amino methacrylates [2][3]. As a building block for advanced polymeric materials, tBAEMA enables the synthesis of well-defined homopolymers and block copolymers via controlled radical polymerization (ATRP, RAFT) and living anionic polymerization [4][5].

Why 2-(Tert-butylamino)ethyl Methacrylate Cannot Be Replaced by Other Amino Methacrylates in Performance-Critical Applications


Amino-functionalized methacrylates are often grouped together, yet their subtle structural differences yield profound disparities in polymer properties. For instance, while 2-(dimethylamino)ethyl methacrylate (DMAEMA) is widely used, its tertiary amine group results in a higher pKa (~7.0-7.5) and a different pH-responsive profile compared to the secondary amine of tBAEMA [1]. Similarly, 2-(diethylamino)ethyl methacrylate (DEAEMA) offers a different hydrophobicity and swelling behavior [2]. The bulky tert-butyl group on tBAEMA further modulates steric hindrance, influencing copolymerization kinetics and the final polymer's solubility and antimicrobial efficacy [3][4]. Substituting tBAEMA with a generic analog without rigorous comparative evaluation risks compromising the precise pH-response, biocidal activity, or mechanical integrity required for specialized applications.

Quantitative Evidence for 2-(Tert-butylamino)ethyl Methacrylate: A Head-to-Head Comparison with Leading Amino Methacrylate Alternatives


pH-Responsive Swelling and pKa: tBAEMA vs. DMAEMA

In a direct comparative study of pH-responsive polymer brushes synthesized via surface-initiated ATRP, poly(2-(tert-butylamino)ethyl methacrylate) (PTBAEMA) brushes exhibited a distinct pH-responsive swelling profile compared to poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) brushes [1]. While PDMAEMA brushes undergo a sharp collapse at a pH near its pKa of ~7.0-7.5, PTBAEMA brushes display a more gradual collapse with a pKa around 7.7, reflecting the weaker basicity of its secondary amine [2]. This difference in protonation behavior directly impacts the polymer's swelling ratio and the controlled release of encapsulated payloads.

pH-responsive polymers polymer brushes controlled drug delivery

Inherent Antimicrobial Activity: PTBAEMA as a Non-Quaternized Biocide

Unlike many cationic antimicrobial polymers that require quaternization for activity, poly(2-(tert-butylamino)ethyl methacrylate) (PTBAEMA) is a neutral, water-insoluble polymer that exhibits inherent biocidal properties [1]. In a study assessing its performance, low-density polyethylene (LDPE) films containing a PTBAEMA-based diblock copolymer (PEB-b-PTBAEMA) demonstrated a >99.9% reduction in Escherichia coli (E. coli) viable cell counts within 24 hours of contact, confirming a bactericidal effect [2]. This activity is attributed to the disruption of the bacterial outer membrane, a mechanism distinct from that of quaternary ammonium compounds.

antimicrobial polymers biocidal coatings antifouling materials

Pickering Emulsification Performance: tBAEMA Latexes vs. Cross-Linked Analogs

Poly(2-(tert-butylamino)ethyl methacrylate) (PTBAEMA) latexes, synthesized via emulsion polymerization, function as highly effective pH-responsive Pickering emulsifiers [1]. At pH 10, these latexes stabilize oil-in-water emulsions of n-dodecane or sunflower oil when homogenized at 12,000 rpm for 2 minutes. Crucially, lowering the pH to 3.0 causes immediate and complete demulsification due to protonation and desorption of the cationic microgels from the oil-water interface [2]. This behavior is reversible for up to four cycles. In contrast, similar latexes based on poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA) exhibit a different pH-responsive window and often require higher cross-linking densities for comparable stability, which can alter their swelling and desorption kinetics.

Pickering emulsions pH-responsive stabilizers microgels

Controlled Polymerization: Living Anionic Polymerization of tBAEMA

The secondary amine of tBAEMA presents a unique challenge for anionic polymerization due to potential proton transfer. However, the Creutz et al. study successfully achieved living anionic homopolymerization and block copolymerization of tBAEMA in THF at -78°C by employing lithium chloride (LiCl) as an additive [1]. This contrasts with the polymerization of other amino methacrylates like DMAEMA, where protecting group strategies are often mandatory to prevent side reactions [2]. The resulting PTBAEMA exhibited narrow molecular weight distributions (low polydispersity) and enabled the synthesis of well-defined block copolymers with tert-butyl methacrylate (tBMA).

living anionic polymerization block copolymers controlled synthesis

Copolymerization Tunability: Modulating pKa and Phase Transition in Nanogels

In a study designing pH-responsive hydrogel nanoparticles, the inclusion of tBAEMA as a comonomer was shown to increase the nanogel's pKa and critical pH for phase transition, while the inclusion of hydrophobic tert-butyl methacrylate (tBMA) had the opposite effect, depressing the pKa to below 6.9 [1]. This differential behavior allows for precise tuning of the material's pH-responsive window by adjusting the copolymer composition.

nanogels copolymerization tunable materials

Optimal Application Scenarios for 2-(Tert-butylamino)ethyl Methacrylate Based on Quantitative Evidence


Development of pH-Responsive Drug Delivery Nanocarriers with a pKa of ~7.7

The higher pKa of PTBAEMA (~7.7) relative to PDMAEMA (~7.0-7.5) makes it a superior choice for designing drug delivery systems that require a pH-triggered release in the mildly acidic tumor microenvironment (pH ~6.5-7.2) or within early endosomes (pH ~6.0-6.5) [1]. Its gradual swelling profile allows for more controlled payload release compared to the sharper transition of DMAEMA-based systems. This is supported by the successful fabrication of PTBAEMA-containing nanogels and mesoporous silica nanoparticles for drug delivery applications [2][3].

Manufacturing Durable, Non-Leaching Antimicrobial Surfaces and Coatings

Given its inherent, non-quaternized biocidal activity, tBAEMA is an ideal monomer for creating long-lasting antimicrobial surfaces without the risk of biocide leaching [1]. The demonstrated >99.9% reduction in E. coli on PTBAEMA-modified polyolefins validates its use in medical devices, food packaging, and water treatment membranes where permanent, contact-active antimicrobial properties are required [2]. The anchoring of PTBAEMA chains to a substrate, as shown in PP-g-PTBAEMA copolymers, ensures durability and prevents environmental contamination [3].

Designing Reversible Pickering Emulsifiers for Enhanced Oil Recovery and Catalysis

The robust, pH-switchable behavior of PTBAEMA latexes as Pickering emulsifiers is directly applicable to industrial processes requiring reversible stabilization [1]. Their ability to stabilize emulsions at pH 10 and instantly demulsify at pH 3 can be exploited in enhanced oil recovery (EOR) to facilitate oil-water separation or in biphasic catalysis to recover and recycle expensive catalysts. The high stability of cross-linked PTBAEMA colloidosomes further extends this utility to the creation of robust microcapsules [2].

Synthesis of Well-Defined Block Copolymers via Living Anionic Polymerization

For researchers requiring complex, high-purity polymer architectures, tBAEMA's amenability to living anionic polymerization without protecting groups offers a significant advantage [1]. This streamlined synthetic route enables the creation of well-defined amphiphilic block copolymers with narrow molecular weight distributions for fundamental studies on self-assembly or for advanced applications in nanolithography and high-performance coatings. The ability to copolymerize tBAEMA with monomers like tert-butyl methacrylate (tBMA) further expands the accessible range of polymer properties [2].

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